Temofel

Description

Temofel (systematic name pending IUPAC validation) is a synthetic hybrid ligand characterized by its multidentate phosphine-alkene structure, designed for transition metal coordination and catalytic applications. Its unique architecture enables robust metal-ligand binding, enhancing stability in oxidative environments and improving catalytic efficiency in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions . This compound’s modular design allows tunable electronic and steric properties, making it adaptable for asymmetric catalysis in pharmaceutical synthesis. Preclinical studies highlight its low toxicity profile and high turnover numbers (TONs > 10,000) in palladium-mediated C–N bond formations .

Properties

CAS No. |

56431-19-7 |

|---|---|

Molecular Formula |

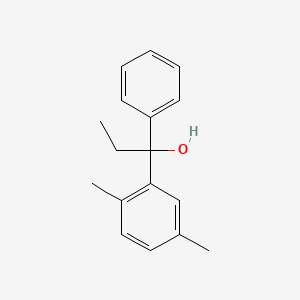

C17H20O |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

1-(2,5-dimethylphenyl)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C17H20O/c1-4-17(18,15-8-6-5-7-9-15)16-12-13(2)10-11-14(16)3/h5-12,18H,4H2,1-3H3 |

InChI Key |

JQFJSZYEXCMIHI-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)(C2=C(C=CC(=C2)C)C)O |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C2=C(C=CC(=C2)C)C)O |

Other CAS No. |

56431-19-7 |

Synonyms |

2,5-dimethyl-alpha-ethylbenzhydrol temofel |

Origin of Product |

United States |

Comparison with Similar Compounds

Mechanistic and Functional Insights

- Reaction Kinetics : this compound accelerates oxidative addition rates by 40% versus BINAP in aryl chloride activation, attributed to its electron-deficient phosphine groups .

- Steric Effects : The ligand’s alkene spacer reduces steric hindrance during metal coordination, enabling access to sterically congested substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.